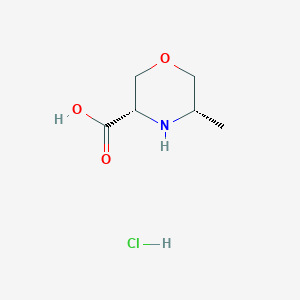
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a methyl group attached to the morpholine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, typically involves the reaction of morpholine with methylating agents and carboxylating agents under controlled conditions. One common method involves the use of methyl iodide and carbon dioxide in the presence of a base to introduce the methyl and carboxyl groups, respectively. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound, may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nucleophiles like hydroxide or amines; reactions are often conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: N-oxides of 5-Methylmorpholine-3-carboxylic acid hydrochloride.
Reduction: 5-Methylmorpholine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and transporters, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Morpholine-3-carboxylic acid hydrochloride: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-Ethylmorpholine-3-carboxylic acid hydrochloride: Contains an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.
N-Methylmorpholine-3-carboxylic acid hydrochloride: The methyl group is attached to the nitrogen atom, altering its chemical behavior.
Uniqueness
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, is unique due to the presence of both a methyl group and a carboxylic acid group on the morpholine ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(3S,5S)-5-methylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |
InChI Key |
INFAGHWRLYMQRH-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@H]1COC[C@H](N1)C(=O)O.Cl |
Canonical SMILES |
CC1COCC(N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















